6-Bromo-3-iodo-4-nitro-1H-indazole

Sequential cross-coupling Chemoselectivity C–I vs C–Br bond dissociation energy

Problem: Sequential chemoselective coupling on indazole scaffolds typically requires protection/deprotection and multiple building blocks. Solution: This compound provides three orthogonal reactive centers in one scaffold. • 15-18 kcal·mol⁻¹ C3-I vs C6-Br bond energy differential enables protecting-group-free sequential Suzuki couplings. • C4-NO₂ reducible to NH₂ for amidation, Buchwald-Hartwig, or diazotization. • 98% purity ensures reproducible Pd-catalyzed yields; LogP 3.46 fits CNS-permeable space. • Replaces three separate building blocks, reducing procurement overhead and lot-to-lot variability.

Molecular Formula C7H3BrIN3O2
Molecular Weight 367.93 g/mol
CAS No. 885519-45-9
Cat. No. B1292456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodo-4-nitro-1H-indazole
CAS885519-45-9
Molecular FormulaC7H3BrIN3O2
Molecular Weight367.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])Br
InChIInChI=1S/C7H3BrIN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11)
InChIKeyXYFNADHXJUJAOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-iodo-4-nitro-1H-indazole (CAS 885519-45-9): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


6-Bromo-3-iodo-4-nitro-1H-indazole (CAS 885519-45-9, MFCD07781669, molecular weight 367.93 g·mol⁻¹) is a triply-functionalized 1H-indazole derivative carrying bromine at C6, iodine at C3, and a nitro group at C4 [1]. Belonging to the broader class of polyhalogenated nitroindazoles used as versatile synthetic intermediates in kinase inhibitor and CNS-targeted medicinal chemistry programs, this compound offers three electronically and sterically distinct reactive centers on the indazole scaffold [2]. The computed LogP (XLogP3 = 2.8) and topological polar surface area (74.5 Ų) position it in a physicochemical range suitable for fragment- and lead-oriented synthesis workflows [1]. The compound is commercially available from multiple global suppliers at purities ranging from 95% to 98%, with typical storage conditions of room temperature or sealed dry at 2–8 °C, and carries GHS06 classification for acute toxicity via oral, dermal, and inhalation routes .

Why 6-Bromo-3-iodo-4-nitro-1H-indazole Cannot Be Interchanged with Common In-Class Analogs: The Three-Handle Functionalization Problem


The widespread availability of indazole building blocks—such as 6-bromo-4-nitro-1H-indazole (single halogen), 6-bromo-3-iodo-1H-indazole (two halogens, no nitro), or 3,4-dibromo-6-nitro-1H-indazole (two identical halogens)—creates a false impression of interchangeability. However, each of these analogs lacks at least one of the three orthogonal reactive handles that define the synthetic utility of 6-bromo-3-iodo-4-nitro-1H-indazole [1][2]. Critically, the C3–I bond (~57 kcal·mol⁻¹ dissociation energy) is intrinsically more labile than the C6–Br bond (~72 kcal·mol⁻¹), enabling chemoselective sequential cross-coupling without protecting-group manipulation, a capability absent in dibromo or monohalo analogs . Furthermore, the C4-nitro group is not merely a spectator substituent; it can be reduced to a primary amine for amide bond formation, Buchwald–Hartwig coupling, or diazotization chemistry, transforming the scaffold into a genuine three-point diversity platform [2]. Substituting with a regioisomer such as 4-bromo-3-iodo-6-nitro-1H-indazole alters the spatial orientation and electronic environment of each reactive center, which directly impacts palladium-catalyzed coupling efficiency and ultimate biological target engagement [3]. These differences are non-trivial and quantifiable, as detailed in the evidence guide below.

Product-Specific Quantitative Differentiation Evidence for 6-Bromo-3-iodo-4-nitro-1H-indazole (885519-45-9) Against Its Closest Structural Analogs


Orthogonal C3–I vs C6–Br Reactivity Enabling Chemoselective Sequential Cross-Coupling: Bond Dissociation Energy Differential of ~15–18 kcal·mol⁻¹

The target compound possesses two chemically distinct aryl–halogen bonds: C3–I (bond dissociation energy ~57–62 kcal·mol⁻¹) and C6–Br (BDE ~72–80 kcal·mol⁻¹), yielding a differential of ~15–18 kcal·mol⁻¹ [1]. This substantial gap enables chemoselective oxidative addition at the C3–I position in the presence of the C6–Br bond, a critical requirement for sequential, protecting-group-free diversification. Literature precedent on the des-nitro analog 6-bromo-3-iodo-1H-indazole demonstrates that Pd(PPh₃)₄-catalyzed Suzuki–Miyaura coupling with indoleboronic acid proceeds exclusively at C3 in 64% yield, leaving the C6–Br intact for subsequent functionalization [2]. In contrast, 3,4-dibromo-6-nitro-1H-indazole (CAS 885519-49-3) possesses two C–Br bonds with nearly identical BDE values (~72 kcal·mol⁻¹), making site-selective mono-coupling inherently challenging without statistical mixtures or elaborate protection strategies . The C3–I/C6–Br pairing in the target compound eliminates this ambiguity, providing a predictable, literature-validated reaction sequence.

Sequential cross-coupling Chemoselectivity C–I vs C–Br bond dissociation energy Palladium catalysis

Three Orthogonal Synthetic Handles (C6–Br, C3–I, C4–NO₂) Versus Two in the Closest Commercially Available Analogs

6-Bromo-3-iodo-4-nitro-1H-indazole is one of the few commercially available indazole building blocks offering three chemically orthogonal reactive sites: an aryl iodide (C3), an aryl bromide (C6), and an aromatic nitro group (C4). The C4-nitro group can be selectively reduced to a primary aromatic amine (e.g., SnCl₂/EtOH, Fe/NH₄Cl, or catalytic hydrogenation) without affecting the C3–I or C6–Br bonds under controlled conditions, unlocking a third diversification point via amide coupling, sulfonamide formation, or Buchwald–Hartwig amination [1]. By contrast, 6-bromo-3-iodo-1H-indazole (CAS 885521-88-0) lacks the C4 handle entirely, limiting the scaffold to two sequential couplings, while 6-bromo-4-nitro-1H-indazole (CAS 885518-46-7) carries only a single halogen (Br), restricting the user to one cross-coupling event . The 4-nitroindazole substructure itself has been independently validated as a pharmacophoric element in neuronal nitric oxide synthase (nNOS) inhibition, with 4-nitroindazole displaying potent enzyme inhibition comparable to 7-nitroindazole, the reference nNOS inhibitor [2]. Thus, the C4–NO₂ group in the target compound serves simultaneously as a synthetic handle and a potential pharmacophoric contributor.

Diversity-oriented synthesis Nitro reduction Building block complexity Scaffold decoration

LogP Differentiation of 1.33 Units (3.46 vs 2.13) Relative to the Des-Iodo Analog 6-Bromo-4-nitro-1H-indazole

The computed LogP of 6-bromo-3-iodo-4-nitro-1H-indazole is 3.46 (ChemSrc) or 2.8 (PubChem XLogP3), while the des-iodo analog 6-bromo-4-nitro-1H-indazole (CAS 885518-46-7) has a substantially lower LogP of 2.13 (ChemSrc), yielding a ΔLogP of approximately 1.33 units . A ΔLogP of this magnitude corresponds to a theoretical ~21-fold increase in the n-octanol/water partition coefficient, which directly impacts compound solubility, membrane permeability, and protein binding in downstream biological assays [1]. The regioisomer 4-bromo-3-iodo-6-nitro-1H-indazole (CAS 885519-55-1) exhibits an identical molecular weight and comparable computed density (2.5 g·cm⁻³) and boiling point (491.5 °C) to the target compound, but the altered spatial arrangement of substituents shifts the local dipole moment and hydrogen-bonding capacity, which may alter target engagement profiles even when the same coupling chemistry is applied . These physicochemical differences are large enough that lead molecules derived from the target compound versus its des-iodo analog would be expected to exhibit measurably different ADME profiles.

Lipophilicity Physicochemical property differentiation LogP Membrane permeability prediction

Regioisomeric Differentiation in Biological Target Space: C4-Nitroindazole Scaffold Validated for nNOS Inhibition Versus C3/C6-Functionalized Indazoles Targeting Kinases

The C4-nitroindazole substructure embedded in the target compound has been independently pharmacologically validated: in a series of halo-1H-indazoles evaluated against neuronal nitric oxide synthase (nNOS), 4-nitroindazole demonstrated potent inhibitory activity comparable to the reference compound 7-nitroindazole (7-NI), with in vivo antinociceptive efficacy confirmed following systemic administration [1]. In contrast, the C3/C6-disubstituted indazole scaffold exemplified by 6-bromo-3-iodo-1H-indazole has been primarily exploited as a precursor for Chek1 kinase inhibitors and VEGFR2/PDGFR kinase inhibitors, with lead compounds achieving IC₅₀ values in the sub-nanomolar range (e.g., 0.30 nM for an optimized Chek1 inhibitor) [2][3]. The regioisomer 4-bromo-3-iodo-6-nitro-1H-indazole (CAS 885519-55-1) places the nitro group at C6 rather than C4, a substitution pattern that shifts the electronic distribution of the indazole ring and is predicted to alter hydrogen-bonding interactions with the nNOS active-site arginine residue that engages the C4-nitro group [1]. Therefore, the target compound uniquely combines the kinase-oriented C3/C6 halogenation pattern with the nNOS-validated C4-nitro pharmacophore, offering a dual-target-opportunity scaffold not accessible from any single regioisomeric analog.

nNOS inhibition Kinase inhibitor scaffolds Regioisomeric selectivity Pharmacophoric mapping

Commercial Purity Grade Differentiation: 98% (Leyan) Versus 95% Standard Grade—Impact on Reproducibility in Palladium-Catalyzed Cross-Coupling

The target compound is commercially available at 98% purity from at least one major supplier (Leyan, Cat. 1628786), whereas the closest analogs—including 4-bromo-3-iodo-6-nitro-1H-indazole (AKSci, 95%), 3,4-dibromo-6-nitro-1H-indazole (MolCore, 98%), and 6-bromo-3-iodo-1H-indazole (multiple vendors, typically 95%)—are predominantly offered at 95% purity . For palladium-catalyzed cross-coupling reactions, the presence of even trace metal-chelating impurities (e.g., sulfur-containing byproducts from incomplete iodination) at the 5% level can poison Pd(0) catalysts, leading to irreproducible yields and requiring additional purification steps prior to use [1]. A 98% purity specification corresponds to a 2.5-fold reduction in total impurity burden compared to 95% (2% vs 5% impurities), which translates to potentially fewer failed coupling reactions and reduced need for pre-reaction column chromatography.

Purity specification Cross-coupling reproducibility Procurement quality Catalyst poisoning

Validated Research and Industrial Application Scenarios for 6-Bromo-3-iodo-4-nitro-1H-indazole (885519-45-9) Based on Quantitative Differentiation Evidence


Sequential, Protecting-Group-Free Synthesis of 3,6-Diaryl-4-aminoindazole Kinase Inhibitor Libraries

The 15–18 kcal·mol⁻¹ differential in C3–I vs C6–Br bond dissociation energies (Section 3, Evidence Item 1) enables chemoselective Suzuki–Miyaura coupling first at C3, followed by a second coupling at C6, without intermediate protection. Subsequent reduction of the C4-nitro group to a primary amine unlocks amide or sulfonamide library production. This three-step, protecting-group-free sequence is not achievable with 3,4-dibromo-6-nitro-1H-indazole, where statistical mixtures result from the absence of intrinsic selectivity between the two C–Br bonds [1]. The 98% purity grade (Section 3, Evidence Item 5) further ensures reproducible Pd-catalyzed coupling yields across library plates.

Dual-Target Chemical Probe Development: nNOS Inhibition plus Kinase Modulation from a Single Scaffold

The C4-nitroindazole substructure has demonstrated validated nNOS inhibitory activity with in vivo antinociceptive efficacy, while the C3/C6-halogenated indazole framework is a privileged kinase inhibitor precursor achieving sub-nanomolar Chek1 IC₅₀ values (Section 3, Evidence Item 4) [2][3]. The target compound uniquely combines both pharmacophoric elements: the C4-nitro group can be retained (or reduced to NH₂ and subsequently derivatized) for nNOS engagement, while sequential cross-coupling at C3 and C6 installs kinase-directed aryl/heteroaryl groups. This dual-target strategy is inaccessible from 6-bromo-3-iodo-1H-indazole (lacks the nNOS pharmacophore) or 6-bromo-4-nitro-1H-indazole (lacks the C3 coupling handle).

Lipophilicity-Driven Fragment-to-Lead Optimization: Exploiting the +1.33 LogP Differential for CNS Penetration

The LogP of 3.46 for the target compound represents a +1.33 unit increase over the des-iodo analog 6-bromo-4-nitro-1H-indazole (LogP 2.13) (Section 3, Evidence Item 3) . In CNS-targeted programs where blood–brain barrier penetration correlates with optimal LogP (typically 2–4), the target compound provides a starting point within the CNS-permeable range without requiring additional lipophilic substituents. Starting from the des-iodo analog (LogP 2.13) would necessitate installing a lipophilic group at C3 in a separate synthetic step, adding one step to the synthetic sequence.

Consolidated Building Block Procurement for Medium-Throughput Medicinal Chemistry Groups

The target compound's three orthogonal synthetic handles (C3–I, C6–Br, C4–NO₂) replace three separate building blocks that would otherwise be needed to achieve equivalent diversification (Section 3, Evidence Item 2). For a medium-throughput medicinal chemistry group synthesizing ~50–100 final compounds per scaffold, stocking a single building block at 98% purity from Leyan (Cat. 1628786) reduces procurement overhead, inventory complexity, and the risk of lot-to-lot variability associated with sourcing multiple analogs from different suppliers .

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